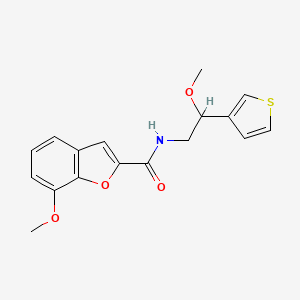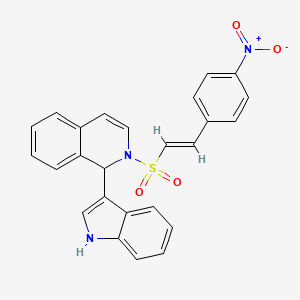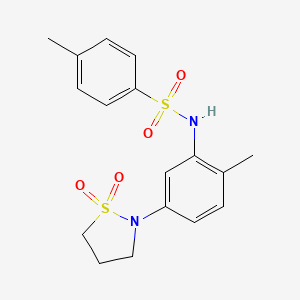![molecular formula C20H15F2N5O5S B2802003 N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide CAS No. 888426-82-2](/img/no-structure.png)
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the mechanism, and the products formed .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique
Anti-HIV Properties
A study by Li et al. (2020) explored compounds similar to N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide for their potential as HIV-1 inhibitors. They found that these compounds exhibited strong activity against the wild-type HIV-1 strain with low cytotoxicity, suggesting their potential as effective anti-HIV agents (Li et al., 2020).
Cancer Treatment Potential
The research by Theoclitou et al. (2011) identified a structurally related compound, AZD4877, as a kinesin spindle protein inhibitor with promising properties for cancer treatment. This study highlights the potential of similar compounds, including N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide, in developing new anticancer therapies (Theoclitou et al., 2011).
Potential in Alzheimer's Disease Imaging
Gao et al. (2018) synthesized carbon-11-labeled CK1 inhibitors, similar in structure to the compound , for potential use in PET radiotracers for imaging Alzheimer's disease. This research demonstrates the potential application of such compounds in diagnosing and monitoring neurodegenerative diseases (Gao et al., 2018).
Antioxidant Activity
Salem and Errayes (2016) investigated the antioxidant properties of similar compounds, finding that most of the synthesized compounds exhibited potent antioxidant activity. This suggests that N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide might also have significant antioxidant properties (Salem & Errayes, 2016).
Antibacterial and Antimicrobial Potential
Research by Kumar et al. (2011) explored the antibacterial and antimicrobial potential of pyrimidine-containing compounds. These findings indicate that compounds like N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide could be effective in treating bacterial infections (Kumar et al., 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-amino-2-thiouracil with 2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl chloride to form N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-amino-2-thiouracil. This intermediate is then reacted with 3,4-difluorobenzoyl chloride to form the final product, N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide.", "Starting Materials": [ "4-amino-2-thiouracil", "2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl chloride", "3,4-difluorobenzoyl chloride" ], "Reaction": [ "Step 1: 4-amino-2-thiouracil is reacted with 2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl chloride in the presence of a base such as triethylamine to form N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-amino-2-thiouracil.", "Step 2: N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-amino-2-thiouracil is then reacted with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide." ] } | |
Numéro CAS |
888426-82-2 |
Formule moléculaire |
C20H15F2N5O5S |
Poids moléculaire |
475.43 |
Nom IUPAC |
N-[4-amino-2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C20H15F2N5O5S/c21-11-3-1-9(5-12(11)22)18(29)25-16-17(23)26-20(27-19(16)30)33-7-15(28)24-10-2-4-13-14(6-10)32-8-31-13/h1-6H,7-8H2,(H,24,28)(H,25,29)(H3,23,26,27,30) |
Clé InChI |
VLWPHXSDIWAXKC-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC(=C(C=C4)F)F)N |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2801920.png)
![1-[(2-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2801924.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2801927.png)

![5-[1-(2-chlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2801930.png)
![[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-morpholin-4-ylmethanone](/img/structure/B2801931.png)
![2-[(1Z)-2-(4-chlorophenyl)-1-cyanoeth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2801934.png)
![N-[2-(3,4-Difluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2801936.png)


![Methyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2801939.png)
![ethyl 1-{5-[((E)-2-{4-[(4-methylbenzyl)oxy]benzoyl}hydrazono)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate](/img/structure/B2801940.png)
![N-(2-furylmethyl)-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2801941.png)
![N-([2,2'-bifuran]-5-ylmethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide](/img/structure/B2801942.png)